molecular formula C5H5FOS B11755539 (4-Fluorothiophen-2-yl)methanol

(4-Fluorothiophen-2-yl)methanol

Cat. No.: B11755539
M. Wt: 132.16 g/mol
InChI Key: UJQNOBISTKAIPR-UHFFFAOYSA-N
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Description

(4-Fluorothiophen-2-yl)methanol is an organic compound with the molecular formula C5H5FOS It is a fluorinated derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Fluorothiophen-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of (4-fluorothiophen-2-yl)methyl chloride with a suitable reducing agent. For example, the reaction can be carried out using sodium borohydride in anhydrous tetrahydrofuran at room temperature. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorothiophen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Fluorothiophen-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluorothiophen-2-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorothiophen-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(4-fluorothiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FOS/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQNOBISTKAIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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